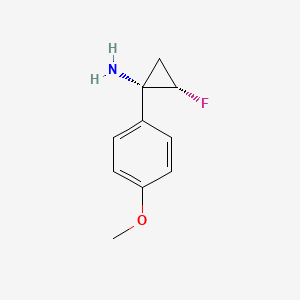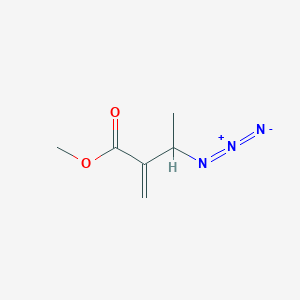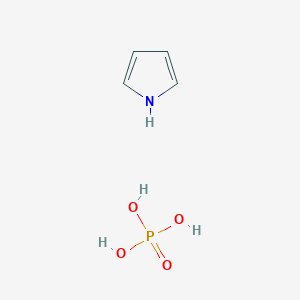
Phosphoric acid--1H-pyrrole (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid–1H-pyrrole (1/1) is a compound formed by the combination of phosphoric acid and 1H-pyrrole in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1H-pyrrole (1/1) typically involves the reaction of phosphoric acid with 1H-pyrrole. One common method is the direct mixing of phosphoric acid and 1H-pyrrole under controlled conditions. The reaction is usually carried out at room temperature and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–1H-pyrrole (1/1) can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process may involve continuous mixing and monitoring of the reaction parameters to achieve consistent results.
化学反应分析
Types of Reactions
Phosphoric acid–1H-pyrrole (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, and are conducted under specific conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
Phosphoric acid–1H-pyrrole (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis. It can also serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, phosphoric acid–1H-pyrrole (1/1) can be used in the production of polymers, coatings, and other materials.
作用机制
The mechanism by which phosphoric acid–1H-pyrrole (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Phosphoric acid–1H-pyrrole (1/1) can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds share similar chemical properties and reactivity but may differ in their specific applications and effects.
Pyrrole derivatives: Compounds containing the pyrrole ring structure exhibit diverse chemical behaviors and applications, making them useful in various fields.
Conclusion
Phosphoric acid–1H-pyrrole (1/1) is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes. Further research and development may uncover additional uses and benefits of this compound in different fields.
属性
CAS 编号 |
847142-42-1 |
|---|---|
分子式 |
C4H8NO4P |
分子量 |
165.08 g/mol |
IUPAC 名称 |
phosphoric acid;1H-pyrrole |
InChI |
InChI=1S/C4H5N.H3O4P/c1-2-4-5-3-1;1-5(2,3)4/h1-5H;(H3,1,2,3,4) |
InChI 键 |
FNIQKHXZAHAFCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=C1.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
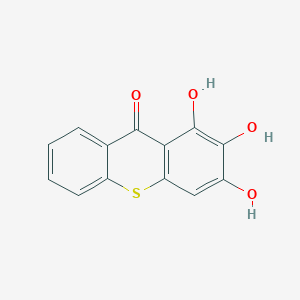
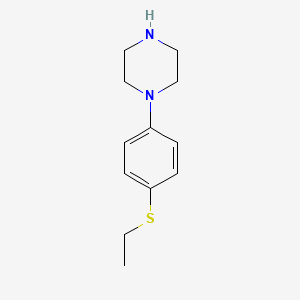
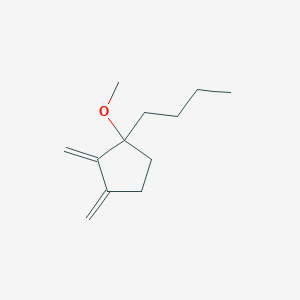
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
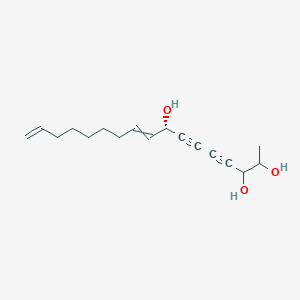
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
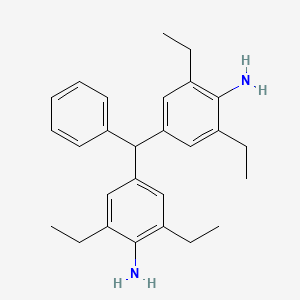
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
